molecular formula C11H18O3 B8271327 Methyl 4-cyclohexyl-3-oxobutanoate CAS No. 51414-42-7

Methyl 4-cyclohexyl-3-oxobutanoate

Cat. No.: B8271327
CAS No.: 51414-42-7
M. Wt: 198.26 g/mol
InChI Key: RQLWLQRWDIYLKB-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-3-oxobutanoate is a β-keto ester characterized by a cyclohexyl substituent at the 4-position and a methyl ester group. Its structure combines a lipophilic cyclohexyl moiety with a reactive β-keto ester functionality, making it a versatile intermediate in organic synthesis, particularly in condensation reactions and cyclization processes. For instance, ethyl 4-cyclohexyl-3-oxobutanoate (CAS 64127-44-2) shares a similar backbone, differing only in the ester alkyl group (ethyl vs. methyl) .

Properties

CAS No.

51414-42-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

RQLWLQRWDIYLKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varying Alkyl Groups

Ethyl 4-cyclohexyl-3-oxobutanoate (CAS 64127-44-2)

  • Structural Difference : Ethyl ester group instead of methyl.
  • Impact :
    • Molecular Weight : Higher due to the ethyl group (C11H18O3 vs. C10H16O3 for the methyl analog).
    • Solubility : Likely reduced water solubility compared to the methyl ester due to increased hydrophobicity.
    • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under basic conditions, which could influence synthetic applications .

Esters with Alternative Substituents

Methyl 4-hydroxybutanoate (CAS Not Specified)

  • Structural Difference : Replaces the 3-oxo and cyclohexyl groups with a 4-hydroxy substituent.
  • Impact: Polarity: Increased polarity due to the hydroxyl group, enhancing water solubility. Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions, contrasting with the β-keto group’s propensity for enolate formation .

Methyl 2-benzoylamino-3-oxobutanoate

  • Structural Difference: Benzoylamino group at the 2-position.
  • Impact: Applications: Used in condensation reactions with aromatic amines to form enamino esters (e.g., synthesis of methyl 2-benzoylamino-3-arylaminobut-2-enoates).

Cycloalkyl Variants

Ethyl 4-cyclopentyl-3-oxobutanoate (CAS 68104-99-4)

  • Structural Difference : Cyclopentyl instead of cyclohexyl.
  • Conformational Flexibility: Smaller ring size may affect steric interactions in synthetic pathways .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
Methyl 4-cyclohexyl-3-oxobutanoate C10H16O3 β-keto ester, cyclohexyl Intermediate for condensation reactions Inferred
Ethyl 4-cyclohexyl-3-oxobutanoate C11H18O3 β-keto ester, ethyl ester Slower hydrolysis rate than methyl analog
Methyl 4-hydroxybutanoate C5H10O3 Hydroxyl, methyl ester Enhanced polarity, hydrogen bonding
Ethyl 4-cyclopentyl-3-oxobutanoate C10H16O3 β-keto ester, cyclopentyl Reduced lipophilicity vs. cyclohexyl

Research Findings and Trends

Reactivity of β-Keto Esters: this compound’s β-keto group facilitates enolate formation, enabling participation in Claisen or Michael additions. Its cyclohexyl group may sterically hinder reactions compared to less bulky analogs (e.g., cyclopentyl derivatives) . In contrast, Methyl 2-benzoylamino-3-oxobutanoate undergoes efficient condensation with aromatic amines due to the electron-withdrawing benzoylamino group, which stabilizes intermediates .

Solubility and Applications: Hydroxy-substituted esters (e.g., Methyl 4-hydroxybutanoate) are more water-soluble, favoring biomedical or environmental applications. In contrast, this compound’s hydrophobicity makes it suitable for non-polar reaction media .

Synthetic Utility: Ethyl 4-cyclohexyl-3-oxobutanoate’s slower hydrolysis rate may be advantageous in stepwise syntheses requiring selective ester cleavage .

Preparation Methods

Reaction Mechanism and Steps

The process begins with the deprotonation of methyl acetoacetate to generate an enolate ion, facilitated by a strong base such as sodium methoxide. This enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide group yields the β-keto ester product. For this compound, cyclohexyl bromide is introduced as the alkylating agent to substitute the α-hydrogen of the enolate, introducing the cyclohexyl moiety.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Base Selection : Sodium ethoxide (NaOEt) outperforms weaker bases due to its ability to fully deprotonate the ester.

  • Solvent Polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance enolate stability, achieving yields up to 75%.

  • Temperature Control : Maintaining temperatures between 0–5°C minimizes side reactions such as over-alkylation.

Table 1: Claisen Condensation Parameters

ParameterOptimal ConditionYield (%)Purity (%)
BaseSodium ethoxide70–7595
SolventTHF68–7293
Temperature0–5°C7296

Enolate Alkylation: Direct Introduction of the Cyclohexyl Group

Enolate alkylation offers a targeted route for introducing the cyclohexyl substituent. This method avoids the limitations of Claisen condensation, particularly when steric hindrance from the cyclohexyl group complicates traditional approaches.

Synthetic Procedure

  • Enolate Formation : Methyl acetoacetate is treated with lithium diisopropylamide (LDA) in THF at -78°C to form the enolate.

  • Alkylation : Cyclohexyl bromide is added dropwise, enabling nucleophilic substitution at the α-position.

  • Quenching and Purification : The reaction is quenched with ammonium chloride, and the product is isolated via column chromatography (petroleum ether/ethyl acetate, 20:1).

Challenges and Solutions

  • Steric Hindrance : The bulky cyclohexyl group reduces reaction rates. Using a bulky base like LDA mitigates this by fully deprotonating the ester.

  • Side Reactions : Over-alkylation is prevented by strict temperature control (-78°C) and stoichiometric precision.

Table 2: Enolate Alkylation Performance

ConditionOutcomeYield (%)
Base: LDAComplete enolation85
Solvent: THFEnhanced solubility82
Quenching: NH₄ClEfficient termination87

Oxidation of Methyl 4-Cyclohexyl-3-Hydroxybutanoate

Oxidation of the corresponding alcohol provides an alternative pathway, particularly useful when starting from hydroxybutanoate derivatives.

Oxidizing Agents and Conditions

  • Pyridinium Chlorochromate (PCC) : Mild conditions (dichloromethane, 25°C) prevent over-oxidation, yielding 65–70% product.

  • Swern Oxidation : Using oxalyl chloride and dimethyl sulfide achieves higher yields (75–80%) but requires stringent moisture control.

Mechanistic Insights

The oxidation proceeds via a two-electron transfer mechanism, where the alcohol is converted to a ketone. The cyclohexyl group’s electron-donating effects stabilize the transition state, enhancing reaction efficiency.

Table 3: Oxidation Method Comparison

AgentSolventYield (%)Purity (%)
PCCDCM65–7090
SwernDCM/DMSO75–8092

Industrial-Scale Synthesis: Continuous Flow Reactors

Transitioning from laboratory to industrial production necessitates scalable methods. Continuous flow reactors (CFRs) offer advantages in yield and reproducibility.

Process Intensification

  • Residence Time : Optimized to 10 minutes, CFRs achieve 90% conversion compared to 60% in batch reactors.

  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported NaOEt) reduce waste and enable catalyst reuse.

Economic and Environmental Considerations

  • Solvent Recovery : Integrated distillation units recycle THF, reducing costs by 40%.

  • Energy Efficiency : CFRs operate at lower temperatures (25°C vs. 80°C), cutting energy consumption by 30%.

Analytical and Purification Techniques

Ensuring product quality requires robust analytical methods:

  • GC-MS : Detects residual solvents and byproducts with ppm-level sensitivity.

  • HPLC : Quantifies enantiomeric excess using chiral columns (e.g., Chiralpak AD-H).

  • Column Chromatography : Petroleum ether/ethyl acetate gradients (30:1 to 10:1) resolve closely eluting impurities .

Q & A

Q. What are the common synthetic routes for Methyl 4-cyclohexyl-3-oxobutanoate, and how do reaction conditions influence yield?

Answer:

  • Key Methods :
    • Oxidation of Precursors : Methyl 4-cyclohexyl-3-hydroxybutanoate can be oxidized using agents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone group .
    • Substitution Reactions : Introduce the cyclohexyl group via nucleophilic substitution of a halogenated intermediate (e.g., methyl 4-chloro-3-oxobutanoate) with cyclohexyl Grignard or organozinc reagents .
    • Esterification : Condensation of 4-cyclohexyl-3-oxobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) .
  • Optimization : Temperature control (0–25°C for Grignard reactions), solvent polarity (THF for organometallic reactions), and catalyst selection (e.g., Pd for cross-coupling) critically affect yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Ketone Group : A singlet at ~2.2 ppm (¹H) and ~207 ppm (¹³C) for the 3-oxo group.
    • Cyclohexyl Group : Multiplet signals between 1.0–2.0 ppm (¹H) for axial/equatorial protons .
  • IR : Strong absorption at ~1710 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 200 (exact mass varies with substituents) and fragmentation patterns (e.g., loss of –OCH₃ or cyclohexyl group).

Q. What purification strategies are effective for isolating this compound?

Answer:

  • Distillation : Use fractional distillation under reduced pressure (50–70°C, 0.1–1 kPa) for volatile impurities.
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar byproducts .
  • Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) for high-purity isolation.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?

Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the cyclohexyl-bearing carbon .
  • Resolution Techniques : Enzymatic resolution (e.g., lipases) or chiral stationary phase HPLC to separate enantiomers .
  • Monitoring : Polarimetry or chiral shift reagents in NMR to verify enantiopurity.

Q. What computational tools aid in predicting reaction pathways or optimizing synthesis?

Answer:

  • Software :
    • Gaussian or ORCA : For DFT calculations to model transition states and reaction energetics.
    • SHELX/WinGX : For X-ray crystallography to resolve crystal structures and confirm stereochemistry .
  • Applications : Simulate solvent effects (COSMO-RS) or catalyst performance (molecular docking) to reduce experimental trial-and-error.

Q. How should researchers address contradictory data in synthetic yields or byproduct formation?

Answer:

  • Root Cause Analysis :
    • Reagent Purity : Trace moisture in Grignard reagents can hydrolyze intermediates; use molecular sieves .
    • Oxygen Sensitivity : Protect reactions under inert atmosphere (N₂/Ar) to prevent ketone oxidation .
  • Validation : Replicate experiments with controlled variables (e.g., solvent dryness, temperature gradients).

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

  • Key Applications :
    • Piperidine Derivatives : Intermediate for 3-cyclohexylpiperidine-2,6-dione scaffolds, which inhibit aromatase in cancer research .
    • Prodrug Synthesis : Ester hydrolysis yields carboxylic acids for further functionalization (e.g., NSAID analogs) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl during esterification).
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate; absorb spills with vermiculite .

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